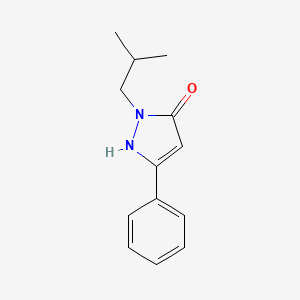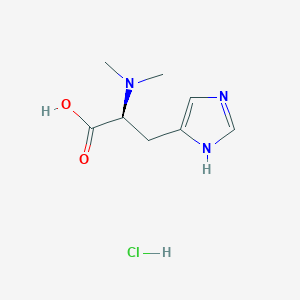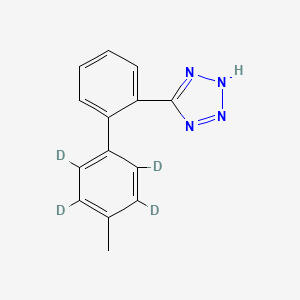
5-(4'-Methyl-2-biphenyl)tetrazole-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4’-Methyl-2-biphenyl)tetrazole-d4 is a deuterated compound used primarily in scientific research. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms. The deuterium labeling (d4) makes it particularly useful in various analytical and research applications, especially in the field of proteomics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4’-Methyl-2-biphenyl)tetrazole-d4 typically involves the reaction of trityl chloride with 2-(tetrazol-5-yl)-4’-methyl-1,1’-biphenyl. The process begins by dissolving the starting compound in acetone and adding an aqueous sodium hydroxide solution. The mixture is stirred at 40°C for an hour, followed by the dropwise addition of triphenylmethyl chloride in acetone .
Industrial Production Methods
While specific industrial production methods for 5-(4’-Methyl-2-biphenyl)tetrazole-d4 are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield .
化学反应分析
Types of Reactions
5-(4’-Methyl-2-biphenyl)tetrazole-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents.
Substitution: The tetrazole ring allows for substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted tetrazole compounds .
科学研究应用
5-(4’-Methyl-2-biphenyl)tetrazole-d4 has several scientific research applications:
作用机制
The mechanism of action of 5-(4’-Methyl-2-biphenyl)tetrazole-d4 involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and protein function, making it a valuable tool in biochemical research .
相似化合物的比较
Similar Compounds
5-(4’-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole: Another tetrazole derivative used in similar research applications.
N-(Triphenylmethyl)-5-(4’-Methylbiphenyl-2-yl)tetrazole: Known for its use in organic electronics and hybrid nanomaterials.
Uniqueness
5-(4’-Methyl-2-biphenyl)tetrazole-d4 is unique due to its deuterium labeling, which enhances its stability and makes it particularly useful in isotopic labeling studies. This feature distinguishes it from other similar compounds and broadens its range of applications in scientific research .
属性
分子式 |
C14H12N4 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC 名称 |
5-[2-(2,3,5,6-tetradeuterio-4-methylphenyl)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C14H12N4/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14-15-17-18-16-14/h2-9H,1H3,(H,15,16,17,18)/i6D,7D,8D,9D |
InChI 键 |
VWOJMXKARYCRCC-YKVCKAMESA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C2=CC=CC=C2C3=NNN=N3)[2H] |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-[(2-methylpropan-2-yl)oxy]-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B15293275.png)
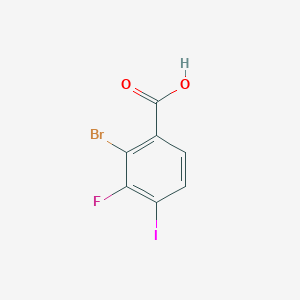

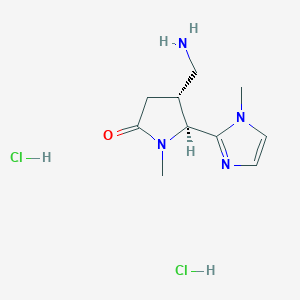
![Bisoprolol fumarate impurity F [EP impurity]](/img/structure/B15293298.png)
![1-(3,5-Dichlorophenyl)-3-[2-[[3-[2-(3,4-dihydroxyphenoxy)phenyl]thiophen-2-yl]sulfonylamino]ethyl]urea](/img/structure/B15293299.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole-5-carbonitrile](/img/structure/B15293305.png)
![methyl (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B15293314.png)
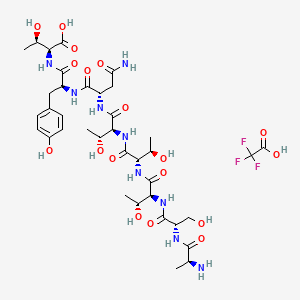
![Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate](/img/structure/B15293329.png)
![(Z)-N'-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B15293335.png)
